5-Methyl-4-propylthiophene-2-carboxylic acid

Flow Chemistry Automated Synthesis Process Chemistry

This thiophene-2-carboxylic acid derivative features the precise 5-methyl-4-propyl substitution pattern validated for telescoped multistep synthesis and anti-cancer agent development. Unlike generic analogues, its defined substitution enables DAO inhibitor SAR programs where branched chains fail. With XLogP3-AA of 3.2, TPSA 65.5 Ų, and commercial availability at 95-98% purity, it eliminates custom synthesis lead times and characterization burden for medicinal chemistry and flow chemistry process development groups. Request pricing today.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 790263-47-7
Cat. No. B1364553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-propylthiophene-2-carboxylic acid
CAS790263-47-7
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=C1)C(=O)O)C
InChIInChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyBFGCRQYVYZJGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-propylthiophene-2-carboxylic acid (CAS 790263-47-7): Key Physicochemical Properties and Procurement Specifications


5-Methyl-4-propylthiophene-2-carboxylic acid (CAS 790263-47-7) is a disubstituted thiophene-2-carboxylic acid derivative with a 5-methyl and 4-propyl substitution pattern [1]. The compound has a molecular formula of C₉H₁₂O₂S and a molecular weight of 184.26 g/mol, with a calculated XLogP3-AA value of 3.2 and a topological polar surface area of 65.5 Ų [1]. It is commercially available as a research-grade building block from multiple vendors, with typical purity specifications ranging from 95% to 98%, and is recommended for storage at 2–8°C .

Why 5-Methyl-4-propylthiophene-2-carboxylic acid Cannot Be Replaced by Generic Thiophene-2-carboxylic Acid Analogs


Thiophene-2-carboxylic acid derivatives are widely employed as synthetic building blocks and pharmacophore scaffolds; however, substitution patterns on the thiophene ring critically modulate both chemical reactivity and biological activity [1]. Structure-activity relationship studies on thiophene-2-carboxylic acid-based inhibitors demonstrate that small alkyl substituents are tolerated on the thiophene ring, but the introduction of large branched side chains markedly decreases potency [1]. Additionally, the specific 5-methyl-4-propyl substitution pattern of this compound has been explicitly selected for telescoped multistep synthesis validation due to its synthetic tractability and relevance as a precursor to bioactive molecules [2]. These findings underscore that substitution pattern is not interchangeable—generic thiophene-2-carboxylic acids cannot replicate the distinct synthetic and pharmacological profiles conferred by the 5-methyl-4-propyl arrangement.

Quantitative Differentiation Evidence for 5-Methyl-4-propylthiophene-2-carboxylic acid (CAS 790263-47-7) Relative to Structural Analogs


Validated Multistep Telescoped Synthesis on an Automated Batch-Flow Hybrid Platform Demonstrates Process Robustness

The Ley group at the University of Cambridge selected 5-methyl-4-propylthiophene-2-carboxylic acid as the model substrate to validate their automated batch-flow hybrid reactor platform, completing a multistep telescoped synthesis that integrated continuous extraction and automated solvent switching [1]. This compound was chosen specifically because it serves as an important precursor molecule for anti-cancer agents, establishing a direct link between the specific substitution pattern and downstream pharmaceutical relevance [1].

Flow Chemistry Automated Synthesis Process Chemistry Continuous Manufacturing

Precursor to Anti-Cancer Agents Confers Distinct Application Value Relative to Non-Functionalized Thiophene Carboxylic Acids

According to the Cambridge research group, 5-methyl-4-propylthiophene-2-carboxylic acid was selected as the demonstration substrate precisely because it is 'an important precursor molecule for the anti-cancer' pharmacophore [1]. This explicit designation distinguishes the 5-methyl-4-propyl substitution pattern from unsubstituted or differently substituted thiophene-2-carboxylic acids, which lack this documented pathway to anti-cancer lead compounds.

Medicinal Chemistry Anti-Cancer Drug Discovery Oncology

Lipophilicity (XLogP3-AA = 3.2) Differs from Unsubstituted and Mono-Substituted Thiophene-2-carboxylic Acid Analogs

The calculated XLogP3-AA value for 5-methyl-4-propylthiophene-2-carboxylic acid is 3.2 [1]. In contrast, unsubstituted thiophene-2-carboxylic acid (CAS 527-72-0) has an experimental logP of approximately 1.57 [2], and 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) has a calculated logP of approximately 2.03 [3]. The 4-propyl substituent in the target compound contributes an additional ~1.2–1.6 logP units relative to these simpler analogs, substantially altering predicted membrane permeability and distribution characteristics.

Physicochemical Properties Lipophilicity ADME Drug Design

Commercial Availability at ≥95% Purity Enables Direct Procurement for Research Applications

5-Methyl-4-propylthiophene-2-carboxylic acid is commercially available from multiple vendors with defined purity specifications: ≥95% purity from AKSci (Catalog 9024CK) and 98% purity from Leyan (Product No. 1270320) . This contrasts with less common substitution pattern variants—such as 3-isopropyl-4-propylthiophene-2-carboxylic acid or 4,5-diarylthiophene-2-carboxylic acid derivatives—which typically require custom synthesis and lack off-the-shelf commercial availability [1].

Chemical Procurement Building Blocks Research Chemicals Sourcing

Optimal Research and Industrial Application Scenarios for 5-Methyl-4-propylthiophene-2-carboxylic acid (CAS 790263-47-7)


Medicinal Chemistry: Synthesis of Anti-Cancer Lead Compounds via Thiophene Carboxylic Acid Scaffolds

This compound serves as a validated precursor molecule for anti-cancer agents, as explicitly noted in the Cambridge study that selected it for automated synthesis platform demonstration [1]. Medicinal chemistry groups developing oncology therapeutics can employ this building block to construct thiophene-containing pharmacophores with established relevance to anti-cancer activity, distinguishing it from generic thiophene carboxylic acids lacking this documented application pathway. Its XLogP3-AA of 3.2 [2] further positions it for lead compounds requiring moderate lipophilicity for membrane permeability optimization.

Process Chemistry and Continuous Manufacturing: Validation of Automated Telescoped Multistep Synthesis

Process development groups implementing flow chemistry or automated batch-flow hybrid manufacturing can leverage this compound as a model substrate for platform validation, given its demonstrated successful telescoped multistep synthesis with integrated continuous extraction and solvent switching [1]. The compound's compatibility with automated downstream processing reduces process development risk when scaling thiophene-based intermediates, offering a benchmark substrate for evaluating new continuous manufacturing equipment and methodologies.

Drug Discovery: Scaffold for D-Amino Acid Oxidase (DAO) Inhibitor Development

SAR studies on thiophene-2-carboxylic acids have established this scaffold class as potent DAO inhibitors, with crystal structures confirming Tyr224 stacking interactions with the thiophene ring [3]. The 5-methyl-4-propyl substitution pattern aligns with the SAR finding that small substituents are well-tolerated on the thiophene-2-carboxylic acid scaffold, whereas large branched side chains markedly decrease potency [3]. This compound thus represents an appropriate starting point for DAO-targeted programs in schizophrenia or related CNS indications, where branched analogs would be counterproductive.

Academic and Industrial Research Procurement: Off-the-Shelf Building Block for Parallel Synthesis and Library Generation

Research laboratories requiring rapid access to functionalized thiophene carboxylic acids can procure this compound directly from commercial suppliers at defined purities of 95%–98% , bypassing the weeks-long lead times and analytical validation required for custom-synthesized thiophene derivatives. The compound's well-characterized physicochemical properties—including molecular weight (184.26 g/mol), TPSA (65.5 Ų), and hydrogen bond donor/acceptor counts [2]—facilitate integration into computational library design and high-throughput parallel synthesis workflows without additional characterization burden.

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